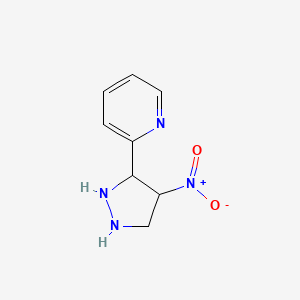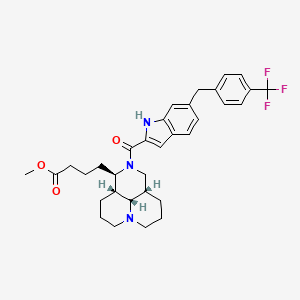
Antibacterial agent 195
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 195, also known as compound A20, is a derivative of Matrine. It is a potent antibiotic that exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound has shown promising results in combating bacterial infections, making it a valuable addition to the arsenal of antibacterial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 195 involves the derivatization of Matrine. The specific synthetic route includes the reaction of Matrine with various reagents to introduce functional groups that enhance its antibacterial properties. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 195 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently .
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or modified antibacterial properties, making them valuable for further research and development .
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 195 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of antibacterial agents.
Biology: It is used in biological studies to understand its mechanism of action and its effects on bacterial cells.
Medicine: It is being investigated for its potential use in treating bacterial infections, especially those caused by drug-resistant strains.
Wirkmechanismus
The mechanism of action of antibacterial agent 195 involves targeting bacterial cell membranes and disrupting their integrity. This leads to the leakage of cellular contents and ultimately the death of the bacterial cells. The compound also interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Matrine: The parent compound of antibacterial agent 195, known for its broad-spectrum antibacterial activity.
Daptomycin: A lipopeptide antibiotic that also targets bacterial cell membranes.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis
Uniqueness: this compound stands out due to its dual mechanism of action, targeting both bacterial cell membranes and DNA replication. This dual targeting makes it highly effective against a wide range of bacterial strains, including drug-resistant ones. Additionally, its derivatization from Matrine provides a unique chemical structure that enhances its antibacterial properties .
Eigenschaften
Molekularformel |
C33H38F3N3O3 |
|---|---|
Molekulargewicht |
581.7 g/mol |
IUPAC-Name |
methyl 4-[(5R,6R,9S,13S)-7-[6-[[4-(trifluoromethyl)phenyl]methyl]-1H-indole-2-carbonyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoate |
InChI |
InChI=1S/C33H38F3N3O3/c1-42-30(40)8-2-7-29-26-6-4-16-38-15-3-5-24(31(26)38)20-39(29)32(41)28-19-23-12-9-22(18-27(23)37-28)17-21-10-13-25(14-11-21)33(34,35)36/h9-14,18-19,24,26,29,31,37H,2-8,15-17,20H2,1H3/t24-,26+,29+,31-/m0/s1 |
InChI-Schlüssel |
YZCDEHCLUJFAPF-WSFKRMMJSA-N |
Isomerische SMILES |
COC(=O)CCC[C@@H]1[C@H]2CCCN3[C@H]2[C@@H](CCC3)CN1C(=O)C4=CC5=C(N4)C=C(C=C5)CC6=CC=C(C=C6)C(F)(F)F |
Kanonische SMILES |
COC(=O)CCCC1C2CCCN3C2C(CCC3)CN1C(=O)C4=CC5=C(N4)C=C(C=C5)CC6=CC=C(C=C6)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


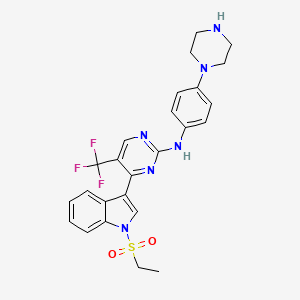
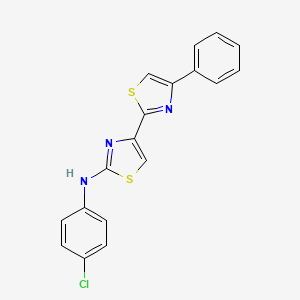
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
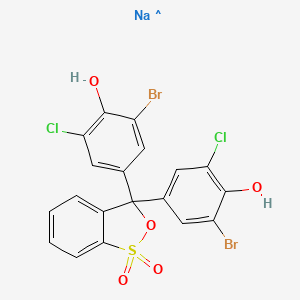
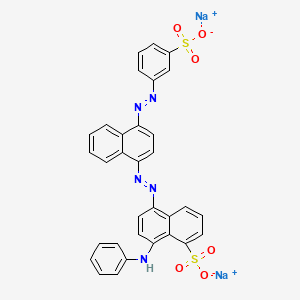
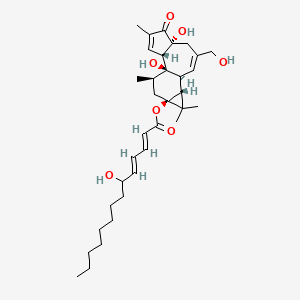
![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
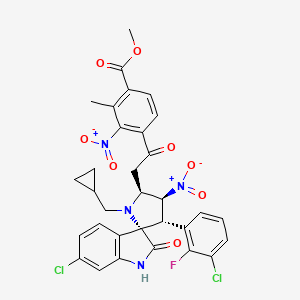
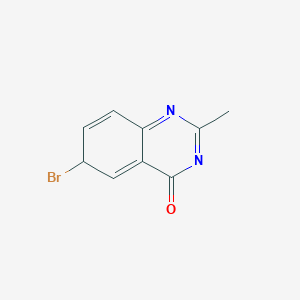
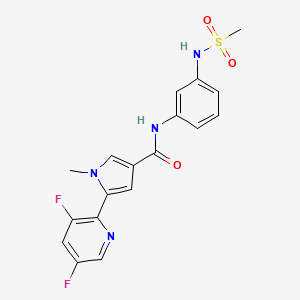
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)

